molecular formula C7H15N3O3S B1415964 6-azidohexyl methanesulfonate CAS No. 235095-06-4

6-azidohexyl methanesulfonate

Cat. No.: B1415964
CAS No.: 235095-06-4
M. Wt: 221.28 g/mol
InChI Key: JLKXIJHTBTZYEZ-UHFFFAOYSA-N
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Description

6-azidohexyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methanesulfonic acid group attached to a 6-azidohexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 6-azidohexyl ester typically involves the esterification of methanesulfonic acid with 6-azidohexanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: Industrial production of methanesulfonic acid 6-azidohexyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-azidohexyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amides or thioethers.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ester group can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, typically under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Amides or thioethers.

    Reduction: Primary amines.

    Oxidation: Carboxylic acids.

Scientific Research Applications

6-azidohexyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for subsequent click chemistry reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

6-azidohexyl methanesulfonate can be compared with other sulfonate esters and azido compounds:

    Methanesulfonic Acid Methyl Ester: Similar ester group but lacks the azido functionality, limiting its reactivity in click chemistry.

    Methanesulfonyl Azide: Contains the azido group but lacks the ester functionality, making it less versatile in certain applications.

    Hexyl Methanesulfonate: Similar ester group but lacks the azido functionality, reducing its utility in bioconjugation and other specialized applications.

The unique combination of the methanesulfonic acid ester and azido functionalities in methanesulfonic acid 6-azidohexyl ester makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-azidohexyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3S/c1-14(11,12)13-7-5-3-2-4-6-9-10-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKXIJHTBTZYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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